4-((6-(4-Chlorophenyl)pyrimidin-4-yl)oxy)benzoic acid
CAS No.:
Cat. No.: VC15810077
Molecular Formula: C17H11ClN2O3
Molecular Weight: 326.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H11ClN2O3 |
|---|---|
| Molecular Weight | 326.7 g/mol |
| IUPAC Name | 4-[6-(4-chlorophenyl)pyrimidin-4-yl]oxybenzoic acid |
| Standard InChI | InChI=1S/C17H11ClN2O3/c18-13-5-1-11(2-6-13)15-9-16(20-10-19-15)23-14-7-3-12(4-8-14)17(21)22/h1-10H,(H,21,22) |
| Standard InChI Key | HPHKHCABRSQUBZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=CC(=NC=N2)OC3=CC=C(C=C3)C(=O)O)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure comprises three key components:
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Benzoic acid backbone: The carboxylic acid group at the 4-position of the benzene ring provides acidity and hydrogen-bonding capability, influencing solubility and reactivity.
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Pyrimidine ring: A six-membered aromatic ring with two nitrogen atoms at the 1- and 3-positions, contributing to electronic delocalization and potential biological activity.
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4-Chlorophenyl substituent: A chlorine atom at the para position of the phenyl ring enhances lipophilicity and steric bulk, which may modulate binding interactions in biological systems .
The molecular formula is C₁₇H₁₁ClN₂O₃, with a molecular weight of 326.74 g/mol. Theoretical calculations predict a planar geometry due to conjugation across the ether linkage and aromatic rings, though steric hindrance from the 4-chlorophenyl group may induce slight torsional strain .
Physicochemical Properties
Based on structural analogs:
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Melting point: Estimated at 180–220°C, consistent with rigid aromatic systems.
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Solubility: Poor aqueous solubility (<0.1 mg/mL) but soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) .
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Acidity: The carboxylic acid group has a pKa of ~4.5, enabling deprotonation under physiological conditions .
Synthetic Methodologies
Ether Bond Formation
The ether linkage between the pyrimidine and benzoic acid moieties is typically constructed via nucleophilic aromatic substitution or Mitsunobu reactions. For example, 4-hydroxybenzoic acid can react with a chloropyrimidine derivative under basic conditions. A representative protocol involves:
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Protection of the carboxylic acid: Methyl or ethyl esters are often used to prevent side reactions .
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Coupling reaction: Using cesium carbonate (Cs₂CO₃) in DMF at 80–100°C for 12–24 hours to facilitate ether formation .
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Deprotection: Hydrolysis with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water to regenerate the carboxylic acid .
Example conditions from analogous syntheses:
| Reagents | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Cs₂CO₃, 4-chlorophenylpyrimidine | DMF | 80°C, 18h | 65% | |
| LiOH, THF/H₂O | THF/H₂O | 25°C, 4h | 90% |
Pyrimidine Ring Functionalization
Introducing the 4-chlorophenyl group at the pyrimidine’s 6-position often employs cross-coupling reactions. A Suzuki-Miyaura coupling between a bromopyrimidine intermediate and 4-chlorophenylboronic acid is a viable route:
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Bromination: Treat pyrimidin-4-ol with phosphorus tribromide (PBr₃) to generate 4-bromopyrimidine.
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Coupling: React with 4-chlorophenylboronic acid using palladium catalysts (e.g., Pd(PPh₃)₄) and base (Na₂CO₃) in toluene/ethanol .
Applications in Materials Science
The compound’s rigid, conjugated structure makes it a candidate for:
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